molecular formula C16H11N3O2S3 B2473484 N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide CAS No. 909091-66-3

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2473484
CAS No.: 909091-66-3
M. Wt: 373.46
InChI Key: VCTKYBRBZRZBGQ-UHFFFAOYSA-N
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Description

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available substances. . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.

    Reduction: This reaction can be used to alter the functional groups within the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups that enhance the compound’s biological activity .

Scientific Research Applications

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, particularly enzymes.

    Medicine: Investigated for its potential as a PI3K inhibitor, which could be useful in treating diseases like cancer.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[5,4-b]pyridine derivatives and sulfonamide-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

What sets N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide apart is its unique combination of the thiazolo[5,4-b]pyridine core with the thiophene-2-sulfonamide group. This structure provides a distinct set of electronic and steric properties, enhancing its potential as a PI3K inhibitor and its overall biological activity .

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S3/c20-24(21,14-4-2-10-22-14)19-12-7-5-11(6-8-12)15-18-13-3-1-9-17-16(13)23-15/h1-10,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTKYBRBZRZBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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